Methyl undec-6-ynoate
Description
Methyl undec-6-ynoate is a methyl ester derived from undec-6-ynoic acid, characterized by an 11-carbon chain with a terminal triple bond at the sixth position and a methyl ester group. Its structure is CH₃(CH₂)₄C≡C(CH₂)₃COOCH₃, combining alkyne functionality with ester properties. This compound is of interest in organic synthesis due to the reactivity of the alkyne group, enabling applications in cross-coupling reactions, polymer chemistry, and bioactive molecule development.
Properties
CAS No. |
54299-00-2 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl undec-6-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-5,8-11H2,1-2H3 |
InChI Key |
ZYOPYLVAERXFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undec-6-ynoate can be synthesized through the esterification of undec-6-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is followed by purification through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl undec-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.
Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of methyl undecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.
Reduction: Methyl undecanoate.
Substitution: Various amides and esters depending on the nucleophile used.
Scientific Research Applications
Methyl undec-6-ynoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules. Its alkyne group allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases.
Medicine: this compound derivatives are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl undec-6-ynoate in chemical reactions involves the activation of the alkyne and ester functional groups. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. In biological systems, the compound is hydrolyzed by esterases to release undec-6-ynoic acid and methanol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Structural Analogues: Saturated and Unsaturated Methyl Esters
Methyl undec-6-ynoate differs from saturated methyl esters (e.g., Methyl dodecanoate (C₁₂), Methyl tridecanoate (C₁₃) ) in its unsaturation and reactivity. The triple bond introduces rigidity and electron-deficient regions, enhancing susceptibility to addition reactions (e.g., hydrogenation, halogenation) compared to saturated esters.
Hydroxy-substituted esters like Methyl 2-hydroxytetradecanoate exhibit hydrogen-bonding capabilities, increasing polarity and boiling points relative to non-polar alkyne-containing esters.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate shares the ynoate group but features phenyl substituents and an ethyl ester, which may sterically hinder reactions compared to this compound’s linear structure.
Alkyne vs. Alkene Esters
Compared to alkene-containing esters (e.g., 6-Methylheptyl 9-octadecenoate ), this compound’s triple bond confers higher bond dissociation energy and reactivity. Alkenes undergo electrophilic additions (e.g., epoxidation), while alkynes participate in cycloadditions (e.g., Huisgen) or metal-catalyzed couplings.
Chain Length and Physical Properties
Chain length significantly impacts physical properties. For example:
- Methyl myristate (C₁₄) has a higher molecular weight (242.4 g/mol) and melting point (~18°C) compared to shorter-chain esters.
- Methyl salicylate (aromatic ester) exhibits a lower boiling point (222°C) due to intramolecular hydrogen bonding, whereas alkyne esters may have higher volatility depending on substitution.

Data Table: Comparative Analysis of Methyl Esters
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